Researchers face solubility failures with theobromine and narrow therapeutic index with theophylline. Caffeine solves these:
Caffeine (CAS: 58-08-2) is a core methylxanthine alkaloid and a non-selective adenosine receptor antagonist widely utilized as a central nervous system stimulant, a metabolic standard, and a precursor in pharmaceutical formulations [1]. Structurally distinct from its dimethylated analogs theobromine and theophylline, caffeine possesses three methyl groups that fundamentally alter its lipophilicity, aqueous solubility, and receptor binding profile [2]. In industrial and laboratory procurement, caffeine anhydrous is prioritized for solid-dose formulations and chemical synthesis, whereas its co-crystal forms, such as caffeine citrate, are strictly required for high-concentration aqueous injectables [3].
Adenosine A1 / A2A antagonist tool compound for receptor signaling studies
Rapid CNS penetration supports behavioral and cognitive research models
Reported intermediate affinity at adenosine receptors – flexible dosing context for in vivo work
Substituting caffeine with structurally similar methylxanthines like theobromine or theophylline leads to immediate failures in both chemical processing and pharmacological modeling. From a processability standpoint, theobromine lacks the N1-methyl group, drastically reducing its aqueous solubility to a fraction of caffeine's, which prevents its use in standard aqueous extraction or high-concentration liquid formulations [1]. Pharmacologically, while theophylline is a more potent adenosine A1/A2A receptor antagonist, it possesses a significantly narrower therapeutic index and greater peripheral toxicity, making it unsuitable as a baseline CNS stimulant model [2]. Furthermore, attempting to use caffeine anhydrous in intravenous pediatric applications fails due to its limited room-temperature solubility; such applications strictly mandate the procurement of caffeine citrate to achieve the necessary 20 mg/mL stable aqueous concentration at a compatible pH [3].
Methylation pattern differences shift adenosine A1/A2A binding affinities; theophylline or theobromine may alter target engagement.
Lipid solubility variations between methylxanthines lead to different blood-brain barrier penetration rates and central exposure.
Half-life and metabolic stability differ (e.g., caffeine 4.1 h vs theophylline 6.2 h); in vivo exposure profiles may not transfer.
In aqueous processing and formulation, caffeine demonstrates quantitatively higher solubility compared to its N1-demethylated analog, theobromine. At 25 °C, theobromine exhibits a highly restricted aqueous solubility of approximately 0.33 mg/mL [1]. In contrast, caffeine achieves a solubility of ~22 mg/mL at room temperature, which scales exponentially to 180 mg/mL at 80 °C [2]. This thermodynamic difference dictates solvent selection and extraction parameters in industrial workflows.
| Evidence Dimension | Aqueous solubility at 25 °C and elevated temperatures |
| Target Compound Data | Caffeine: ~22 mg/mL at 25 °C (180 mg/mL at 80 °C) |
| Comparator Or Baseline | Theobromine: ~0.33 mg/mL at 25 °C |
| Quantified Difference | Caffeine is over 60-fold more soluble in water at room temperature, with massive thermal scaling. |
| Conditions | Aqueous solution at 25 °C and 80 °C |
Critical for buyers designing liquid-liquid extractions, beverage formulations, or aqueous assays where theobromine would precipitate or require organic co-solvents.
For neuropharmacological modeling, the choice between caffeine and theophylline hinges on receptor binding affinity and therapeutic index. Theophylline is a highly potent antagonist at A1 and A2A adenosine receptors, exhibiting a Ki in the range of 1.5 to 14 µM (pKi 5.2–5.8) [1]. Caffeine, conversely, binds with lower affinity (Ki ≈ 30–50 µM) [2]. While theophylline provides stronger absolute blockade, caffeine is procured for CNS models specifically because its lower affinity yields a broader therapeutic window without the severe peripheral toxicity associated with theophylline.
| Evidence Dimension | Adenosine A1/A2A receptor binding affinity (Ki) |
| Target Compound Data | Caffeine: Ki ≈ 30 - 50 µM |
| Comparator Or Baseline | Theophylline: Ki ≈ 1.5 - 14 µM |
| Quantified Difference | Theophylline is significantly more potent at adenosine receptors, but caffeine offers a distinct, safer CNS stimulation profile. |
| Conditions | Radioligand binding assays in brain tissue/membranes |
Ensures researchers select the correct methylxanthine; theophylline for potent peripheral/respiratory models, and caffeine for baseline CNS psychomotor studies.
When procuring caffeine for sterile intravenous applications, the anhydrous base is insufficient due to its limited room-temperature solubility (~22 mg/mL) and neutral pH profile. Pharmaceutical formulations instead require caffeine citrate, a co-crystal/salt form that readily dissolves to provide a stable 20 mg/mL concentration (equivalent to 10 mg/mL caffeine base) at a highly controlled pH of 4.7 [1]. This specific citrate preparation prevents precipitation in IV lines and is the global standard for neonatal respiratory treatments [2].
| Evidence Dimension | Formulated aqueous stability and pH for IV injection |
| Target Compound Data | Caffeine Citrate: Stable 20 mg/mL solution at pH 4.7 |
| Comparator Or Baseline | Caffeine Base: Sparingly soluble, prone to precipitation without heat or co-solvents |
| Quantified Difference | The citrate form guarantees stable, high-concentration aqueous dissolution at a physiologically compatible acidic pH. |
| Conditions | Sterile aqueous solution for intravenous administration |
Mandatory knowledge for pharmaceutical buyers; caffeine citrate must be procured for IV pediatric formulations (e.g., Cafcit) to ensure dosing precision and safety.
Directly downstream of its precise pH stability in citrate form (Section 3), caffeine citrate is the standard active pharmaceutical ingredient for treating apnea of prematurity. It is procured over theophylline due to its wider therapeutic index and lower peripheral toxicity [1].
Because caffeine is over 60-fold more soluble in water than theobromine at room temperature (Section 3), it is specifically targeted in industrial decaffeination and liquid-liquid extraction workflows. Its massive thermal solubility scaling (up to 180 mg/mL at 80 °C) allows for highly efficient hot-water extraction processes [2].
In in vivo behavioral and neurochemical studies, caffeine is procured over theophylline to model baseline adenosine A1/A2A antagonism. Its moderate binding affinity (Ki ≈ 30-50 µM) provides a broad therapeutic window for psychomotor stimulation without triggering the severe peripheral side effects seen with more potent analogs [3].
Irritant